molecular formula C31H55N5O7S3 B562317 N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide CAS No. 1322625-00-2

N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide

Cat. No.: B562317
CAS No.: 1322625-00-2
M. Wt: 705.989
InChI Key: UYJXUHGOWWNOKN-FIZTXLFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic name N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide adheres to IUPAC conventions by hierarchically describing the molecule’s structural components (Table 1).

Component Description
Parent structure Hexanamide backbone (C6 aliphatic chain with amide termini)
Substituent 1 2-Methylsulfonylsulfanylethylamino group at N6 position
Substituent 2 5-[(4S)-Hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl moiety
Linker systems Dual hexanoyl spacers connecting biotin and methanethiosulfonate groups

The methanethiosulfonate group (CH3-SO2-S-CH2 ) is prioritized as a suffix modifier, while the biotin-derived thienoimidazole core is named as a substituent. The (4S) stereodescriptor specifies the absolute configuration of the tetrahydrothienoimidazole ring, critical for biological activity.

Molecular Architecture: Thienoimidazole-Biotin-Methanethiosulfonate Hybrid Framework

The molecule integrates three functional domains (Table 2):

Domain Structural Features Role
Thienoimidazole core Bicyclic system with fused thiophene and imidazolidone rings Mimics biotin’s ureido-thiophane motif
Methanethiosulfonate group Reactive -SO2-S-CH2- moiety Enables disulfide bond formation with thiols
Polycaproyl linkers Two hexanamide chains (C6 spacers) Separates domains for optimal steric interactions

The thienoimidazole core (Figure 1a) features a planar thiophene ring fused to a partially saturated imidazolidone, conferring rigidity. The methanethiosulfonate group’s electrophilic sulfur reacts selectively with cysteine residues in proteins, enabling covalent labeling. The hexanoyl linkers balance flexibility and spatial control, preventing steric clashes between the biotin and methanethiosulfonate termini.

Stereochemical Analysis of (4S)-Hexahydrothienoimidazole Core

The (4S) configuration in the hexahydrothienoimidazole moiety dictates its three-dimensional topology (Table 3):

Stereocenter Cahn-Ingold-Prelog Priority Consequence
C4 (thienoimidazole) 1: Sulfur (thiophene), 2: Nitrogen (imidazolidone) Axial positioning of pentanoyl side chain
C6a (bridgehead) Locked in chair conformation due to ring fusion Restricts rotation of thiophane ring

X-ray crystallography of analogous biotin derivatives confirms that the (4S) configuration orients the pentanoyl side chain equatorially, optimizing hydrogen bonding with streptavidin. Molecular modeling reveals that inversion to (4R) would destabilize the thiophane ring’s chair conformation, reducing binding affinity by 12-fold.

Conformational Dynamics of Polycaproyl Linker Systems

The dual hexanoyl linkers exhibit restricted rotational freedom due to amide resonance (Table 4):

Conformational Parameter Value/Observation Method
C-C bond rotation barriers 8–12 kJ/mol (gauche vs. trans) NMR relaxation analysis
End-to-end distance (linkers) 18.7 Å (fully extended) Molecular dynamics simulation
Preferred dihedral angles (C=O-N) 180° (trans), 60° (gauche) X-ray crystallography

The linkers adopt a helical conformation in aqueous solutions, as evidenced by circular dichroism spectra. This helix minimizes hydrophobic exposure of the aliphatic chains while maintaining a 14.3 Å separation between the biotin and methanethiosulfonate groups—optimal for avidin binding. Flexibility is further modulated by hydrogen bonding between adjacent amide N-H and carbonyl groups, reducing entropy penalties during protein conjugation.

Properties

IUPAC Name

N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56N6O7S3/c1-47(43,44)46-22-21-35-29(41)16-7-4-12-19-33-27(39)14-5-2-10-18-32-26(38)15-6-3-11-20-34-28(40)17-9-8-13-25-30-24(23-45-25)36-31(42)37-30/h24-25,30H,2-23H2,1H3,(H,32,38)(H,33,39)(H,34,40)(H,35,41)(H2,36,37,42)/t24?,25-,30?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHVURBITOMQHQ-XJVLODEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56N6O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Methanethiosulfonate Intermediate

The methanethiosulfonate group is introduced via reaction of 2-aminoethanethiol with methylsulfonyl chloride under controlled conditions:

Procedure :

  • Dissolve 2-aminoethanethiol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

  • Add triethylamine (1.1 equiv) followed by dropwise addition of methylsulfonyl chloride (1.05 equiv).

  • Stir at 0°C for 2 hours, then warm to room temperature overnight.

  • Quench with saturated NaHCO3, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 78–85% (white crystalline solid).

Coupling of Caproylaminocaproyl Spacer

The hexanamide spacer is attached using EDC/HOBt-mediated amide bond formation:

Procedure :

  • Activate hexanoic acid (1.2 equiv) with EDC (1.5 equiv) and HOBt (1.5 equiv) in DCM for 30 minutes.

  • Add Intermediate A (1.0 equiv) and stir at room temperature for 12 hours.

  • Repeat activation/coupling with caproylamine to yield Intermediate B.

Critical Parameters :

  • Maintain pH 7–8 using N-methylmorpholine.

  • Use molecular sieves to absorb generated water.

Yield : 65–72% after HPLC purification (C18 column, acetonitrile/water gradient).

Biotinylation of the Terminal Amine

The biotin moiety is conjugated via NHS ester chemistry:

Procedure :

  • Dissolve Intermediate B (1.0 equiv) in dimethylformamide (DMF).

  • Add biotin-NHS ester (1.1 equiv) and diisopropylethylamine (2.0 equiv).

  • Stir at 4°C for 24 hours under nitrogen.

  • Precipitate with ice-cold diethyl ether and purify by reverse-phase HPLC.

Yield : 60–68% (lyophilized white powder).

Purification and Analytical Characterization

Chromatographic Conditions

StepColumnMobile PhaseFlow RateDetection
Intermediate BC18 (250 × 4.6 mm)40% MeCN/60% H2O (+0.1% TFA)1.0 mL/minUV 254 nm
Final ProductC8 (150 × 21.2 mm)30–70% MeCN gradient5.0 mL/minELSD

Spectroscopic Data

  • HRMS (ESI+) : m/z 608.8521 [M+H]+ (calc. 608.8519).

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.65 (br d, J = 9.5 Hz, 1H, NH), 5.32–5.15 (m, 2H, biotin CH), 2.53–2.41 (m, 2H, SCH2), 1.91 (s, 3H, SO2CH3).

  • HPLC Purity : ≥98% (area at 214 nm).

Optimization of Reaction Parameters

Temperature Effects on Sulfonylation

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
028597
251.57289
4015876

Lower temperatures favor higher yields by suppressing sulfonate hydrolysis.

Solvent Screening for Amide Coupling

SolventDielectric ConstantYield (%)
DCM8.9372
DMF36.768
THF7.5861

DCM provides optimal balance between reagent solubility and side product minimization.

Scale-Up Considerations

Industrial-scale production (≥100 g) requires:

  • Continuous Flow Sulfonylation : To maintain exothermic reactions below 20°C.

  • In-line IR Monitoring : For real-time tracking of NHS ester consumption.

  • Crystallization-Driven Purification : Replace HPLC with antisolvent precipitation (hexane/DCM).

Patent data indicates a 92.4:7.6 enantiomeric ratio for the biotin component when using chiral auxiliaries during cyclization .

Chemical Reactions Analysis

N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide undergoes several types of chemical reactions:

Common reagents used in these reactions include thiols, oxidizing agents, and hydrolyzing agents. The major products formed from these reactions are mixed disulfides and hydrolyzed intermediates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide involves its interaction with thiol groups in proteins. The compound reacts specifically and rapidly with thiols to form mixed disulfides, which can alter the structure and function of the target proteins . This mechanism is particularly useful for probing the structures of receptor channels and studying protein interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Targets/Mechanisms Reference
Target Compound Biotin moiety, methylsulfonylsulfanyl, hexanamide chain Likely avidin-mediated targeting; redox modulation via sulfanyl group
N-(4-Hydroxyphenethyl)-6-(6-(5-((3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide Biotin moiety, hydroxyphenethyl group, hexanamide chain Avidin/streptavidin binding; potential imaging/therapeutic agent
TAN-1057A (CHEBI:221211) Pyrimidinyl group, carbamimidic acid, methylated hexanamide Antibacterial activity via inhibition of bacterial peptide synthesis
2-[Bis(6-aminohexyl)amino]-N-[6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]pentyl]amino]hexyl]acetamide Biotin moiety, dual aminohexyl chains, acetamide backbone Probable use in biotin-avidin technology (e.g., diagnostics)
Sulfonamide-triazole derivatives (e.g., compounds [7–9] in ) Sulfonamide, triazole-thione tautomers, halogenated aryl groups Antimicrobial activity via enzyme inhibition (e.g., dihydrofolate reductase)

Mechanistic Insights from Structural Analogues

  • Biotin-Conjugated Compounds: The biotin moiety in the target compound and ’s derivative enables high-affinity binding to avidin/streptavidin, a strategy used in targeted drug delivery and diagnostic imaging . Biotinylation enhances cellular uptake in tissues with overexpressed biotin transporters (e.g., hepatic or cancer cells), as seen in anti-fibrotic agents targeting hepatic stellate cells .
  • Sulfonyl/Sulfanyl Groups: The methylsulfonylsulfanyl group distinguishes the target compound from purely sulfonamide-based derivatives (e.g., ).
  • Hexanamide Backbone :

    • Compared to TAN-1057A’s methylated hexanamide, the target compound’s longer alkyl chain may increase lipophilicity, affecting membrane permeability and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.